(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Description
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (CAS: 1429180-81-3; molecular formula: C₁₀H₁₂ClN₃O₂; molecular weight: 241.67 g/mol) is a chiral oxazolidinone derivative featuring a 2-chloropyrimidine substituent. This compound is synthesized via nucleophilic substitution between 2,4-dichloropyrimidine and (S)-4-isopropyloxazolidin-2-one under anhydrous conditions using NaH in DMF, yielding 74.1% after purification . Key spectral data include ¹H NMR signals at δ 8.52 (d, J=5.8 Hz), 8.23 (d, J=5.8 Hz), and distinct isopropyl group resonances (δ 1.04, 0.93) .
The compound is classified as a hazardous substance (UN 2811, Packing Group III) with acute toxicity warnings (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled) . Its primary application is as a building block in medicinal chemistry, particularly in the synthesis of mutant isocitrate dehydrogenase (IDH) inhibitors, as indicated in patent literature .
Properties
IUPAC Name |
(4S)-3-(2-chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6(2)7-5-16-10(15)14(7)8-3-4-12-9(11)13-8/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYCIRFZJKISNU-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented synthesis involves nucleophilic substitution between 2,4-dichloropyrimidine and (S)-4-isopropyl-oxazolidin-2-one under basic conditions. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates deprotonation of the oxazolidinone’s NH group, generating a nucleophilic species that attacks the 2-chloro position of the pyrimidine ring.
Key Parameters:
-
Temperature: 0°C (maintained via ice bath)
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Molar Ratio: 1:1 (oxazolidinone to dichloropyrimidine)
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Base: 2 equivalents of NaH relative to oxazolidinone
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Reaction Time: 4 hours
Workup and Purification
After completion (monitored by TLC), the mixture is quenched in ice water, extracted with ethyl acetate, and washed with saturated sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and purified via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v), yielding 74.1% of the title compound as a white solid.
Characterization Data (¹H NMR):
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δ 8.52 (d, J = 5.8 Hz, 1H, pyrimidine-H)
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δ 8.23 (d, J = 5.8 Hz, 1H, pyrimidine-H)
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δ 4.94–4.77 (m, 1H, oxazolidinone-CH)
Alternative Base Systems and Solvent Optimization
Cesium Carbonate in Dimethyl Sulfoxide
A related approach for oxazolidinone synthesis employs cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures (150°C). While this method primarily describes (R)-4-isopropyl-2-oxazolidinone synthesis, analogous conditions could be adapted for the title compound by substituting 2,4-dichloropyrimidine.
Advantages:
Epichlorohydrin-Mediated Cyclization
Patent literature describes oxazolidinone formation via epichlorohydrin and carbamates under basic conditions. For example, ethyl 4-bromo-3-fluorophenylcarbamate reacts with (R)-epichlorohydrin in acetonitrile using tert-butoxide, yielding 26–37% oxazolidinones. Adapting this method would require:
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Substituting the carbamate with (S)-4-isopropyl-oxazolidin-2-one.
Enantioselective Synthesis and Chiral Control
Chiral Pool Strategy
The (S)-configuration at the oxazolidinone’s 4-position originates from (S)-4-isopropyl-oxazolidin-2-one, synthesized from (S)-2-amino-3-methyl-1-butanol and CO2. Key steps include:
Propionylation Side Reactions
During acylation steps, propionic anhydride may react with oxazolidinones under basic conditions (e.g., triethylamine/LiCl in THF). While this side reaction is irrelevant to the title compound, it underscores the importance of protecting group strategies in complex syntheses.
Comparative Analysis of Methods
*Reported for analogous oxazolidinones.
Industrial-Scale Considerations
Patent WO2002085849A2 highlights a "one-step" process avoiding intermediate isolation. While specifics for the title compound are unclear, key industrial features include:
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Solvent Recycling: DMF or DMSO recovery via vacuum distillation.
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Catalyst Loading: Reduced base equivalents (1.5–2.0 eq) to minimize waste.
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Continuous Flow Systems: Potential for telescoping steps to enhance throughput.
Challenges and Optimization Opportunities
Byproduct Formation
Competing reactions at the 4-chloro position of 2,4-dichloropyrimidine may generate bis-oxazolidinone adducts. Mitigation strategies include:
Green Chemistry Approaches
Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) or using catalytic bases could improve sustainability.
Chemical Reactions Analysis
General Information
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one has a molecular formula of
and a molecular weight of 241.67 .
Table 1. Chemical Properties
| Property | Value |
|---|---|
| Product Name | This compound |
| CAS Number | 1429180-81-3 |
| Molecular Formula |
text|
| Molecular Weight | 241.67 |
Reactions of this compound
This compound can be used as a reactant in chemical synthesis. For example, it reacts with 1-(3-fluorophenyl)ethanamine or 1-(3,4-dichlorophenyl)ethanamine in dimethyl sulfoxide (DMSO) at 110°C for 1.5 hours to produce (S)-3-(2-((R)-1-(3-fluorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one and (S)-3-(2-((S)-1-(3-fluorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one, or (S)-3-(2-((R)-1-(3,4-dichlorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one and (S)-3-(2-((S)-1-(3,4-dichlorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one respectively .
Table 2. Examples of reactions with this compound
| Reactant | Reaction Conditions | Products |
|---|---|---|
| 1-(3-fluorophenyl)ethanamine | DMSO, 110°C, 1.5 hours | (S)-3-(2-((R)-1-(3-fluorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one and (S)-3-(2-((S)-1-(3-fluorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one |
| 1-(3,4-dichlorophenyl)ethanamine | DMSO, 110°C, 1.5 hours | (S)-3-(2-((R)-1-(3,4-dichlorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one and (S)-3-(2-((S)-1-(3,4-dichlorophenyl)ethylamino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one |
Scientific Research Applications
Role as an Intermediate
(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds.
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones, including this compound, exhibit antimicrobial properties. They are particularly noted for their effectiveness against Gram-positive bacteria, making them valuable in developing new antibiotics .
Case Study 1: Synthesis of Antibacterial Agents
A study published in the European Journal of Pharmaceutical Sciences highlighted the synthesis of novel oxazolidinone derivatives using this compound as a precursor. The derivatives showed promising antibacterial activity against resistant strains of bacteria, indicating the compound's potential in combating antibiotic resistance .
Case Study 2: Anticancer Research
Another research effort explored the anticancer properties of compounds derived from this compound. The study found that certain derivatives inhibited cancer cell proliferation in vitro, suggesting that this compound could lead to new treatments for cancer .
Mechanism of Action
The mechanism of action of (S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: (R)-4-Isopropyloxazolidin-2-one Derivatives
The (R)-enantiomer of 4-isopropyloxazolidin-2-one is widely employed as a chiral auxiliary. For example, in the synthesis of α-keto amides, the (R)-isomer facilitates stereoselective alkylation, producing an (S)-configured product with 84% yield . In contrast, the (S)-configured target compound lacks direct evidence of auxiliary use but serves as a pharmacophore in inhibitors due to its rigid pyrimidine-oxazolidinone framework .
Key Differences :
- Reactivity : The (R)-isomer is preferred for asymmetric synthesis due to its established efficacy in directing stereochemistry, while the (S)-isomer is tailored for target-specific interactions (e.g., enzyme inhibition) .
- Applications : The (S)-isomer’s chloropyrimidine group enhances binding to biological targets like IDH1, whereas the (R)-isomer is primarily a synthetic tool .
Substituent Effects: Chloropyrimidine vs. Other Functional Groups
a. (S)-3-[2-(3,4,5-Trimethoxyphenyl)acetyl]-4-isopropyloxazolidin-2-one (Compound 3)
- Structure : Features a lipophilic 3,4,5-trimethoxyphenylacetyl group instead of chloropyrimidine.
- Synthesis : Prepared via Mn-BuLi-mediated acylation at -78°C, highlighting the need for cryogenic conditions compared to the target compound’s ambient-temperature NaH/DMF method .
b. (S)-3-((2S,3R)-2,3-Dibromo-3-phenylpropanoyl)-4-isopropyloxazolidin-2-one (147g)
- Structure : Contains dibromo-phenyl substituents, introducing steric bulk and electrophilic reactivity.
- Synthesis : Generated via visible-light photocatalysis, a method divergent from the target’s classical nucleophilic substitution .
- Applications : Serves as a brominated intermediate for cross-coupling reactions, unlike the target’s role in enzyme inhibition .
Analogues :
- Trimethoxyphenyl Derivative : Requires Mn-BuLi at -78°C .
Biological Activity
(S)-3-(2-chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (CAS No. 1429180-81-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₂ClN₃O₂
- Molecular Weight : 241.67 g/mol
- InChIKey : CMYCIRFZJKISNU-SSDOTTSWSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer and neurodegenerative diseases.
In Vitro Studies
- Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds structurally related to this compound exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential applications in treating Alzheimer's disease. A study reported that related compounds showed IC50 values ranging from 2.7 µM to higher concentrations depending on the specific structure and substituents .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against mutant isocitrate dehydrogenase (IDH) proteins associated with various cancers. Inhibitors targeting these proteins have shown promise in preclinical models, suggesting that this compound could be beneficial in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | AChE Inhibition | |
| Anticancer Activity | Mutant IDH Protein Inhibition | |
| Neuroprotective Effects | Potential in Alzheimer’s treatment |
Detailed Findings
- Neuroprotective Effects : The structural features of this compound suggest it may have neuroprotective effects through modulation of neurotransmitter levels, particularly acetylcholine. This is critical in the context of neurodegenerative diseases where cholinergic signaling is impaired.
- In Vivo Studies : Further research involving animal models is necessary to validate the in vitro findings and assess the pharmacokinetics and bioavailability of this compound.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR are used to confirm the oxazolidinone ring, chloropyrimidine substituents, and isopropyl group configuration. Coupling constants (e.g., in fluorinated derivatives) reveal stereochemical details .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software resolves crystal structures to validate stereochemistry and intermolecular interactions .
How should researchers address contradictions in spectroscopic data for novel derivatives?
Advanced
Contradictions (e.g., unexpected coupling constants or MS fragments) require:
- Multi-technique validation : Cross-check NMR, MS, and X-ray data. For example, ambiguous NOE effects in NMR can be resolved via crystallographic analysis .
- Computational modeling : Density Functional Theory (DFT) calculations predict H/C chemical shifts and compare them with experimental data.
- Isotopic labeling : Deuterated analogs or F-NMR (for fluorinated derivatives) clarify signal assignments .
What role does this compound play in medicinal chemistry research?
Basic
The compound serves as a precursor for kinase inhibitors targeting EGFR/HER2. Its chloropyrimidine moiety participates in hydrogen bonding with kinase active sites, while the oxazolidinone core enhances metabolic stability. Derivatives are screened in 96-well plate assays using ATP-competitive binding protocols .
What strategies improve yields in stereoisomerically pure syntheses?
Q. Advanced
- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates and selectivity .
- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >95% purity .
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature favors the desired stereoisomer. For example, slow addition of acetaldehyde in Prins cyclizations improves diastereomeric ratios .
How can computational tools aid in predicting the reactivity of this compound?
Q. Advanced
- Molecular docking : Predict binding affinities to kinase targets using AutoDock or Schrödinger Suite.
- Reactivity descriptors : Fukui indices (calculated via Gaussian 09) identify electrophilic/nucleophilic sites on the chloropyrimidine ring .
- Transition-state modeling : QM/MM simulations (e.g., CP2K) model stereochemical outcomes of fluorination or cross-coupling reactions .
What are the challenges in scaling up laboratory-scale syntheses?
Q. Advanced
- Purification bottlenecks : Flash chromatography becomes impractical; switch to recrystallization or continuous-flow systems.
- Thermal stability : Oxazolidinones may decompose at high temperatures. Differential Scanning Calorimetry (DSC) identifies safe operating ranges .
- Regioselectivity : Competing reactions (e.g., over-fluorination) require strict stoichiometric control and in-situ monitoring via FTIR .
How do researchers evaluate the biological activity of derivatives?
Q. Basic
- Kinase inhibition assays : Measure IC values against EGFR/HER2 using ADP-Glo™ kits in 96-well plates. Compounds are tested at 1–100 µM concentrations .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess viability post-treatment.
What are common impurities in synthesized batches, and how are they characterized?
Q. Advanced
- Byproducts : Chloropyrimidine dimerization or oxazolidinone ring-opening products. LC-MS with charged aerosol detection (CAD) identifies trace impurities .
- Residual solvents : GC-MS quantifies leftover DCM or TFA, ensuring compliance with ICH Q3C guidelines .
- Diastereomeric contamination : Chiral HPLC (e.g., Chiralpak IC column) detects <0.5% impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
